D-Glucitol, 1,4-diamino-1,4-dideoxy-3-O-(4-deoxy-4-((1-oxobutyl)amino)-alpha-D-glucopyranosyl)-
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Overview
Description
D-Glucitol, 1,4-diamino-1,4-dideoxy-3-O-(4-deoxy-4-((1-oxobutyl)amino)-alpha-D-glucopyranosyl)-: It is also referred to as Bu-2183A2 or Sorbistin A2 . This compound is characterized by the presence of multiple functional groups, including amino and glucopyranosyl groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of D-Glucitol, 1,4-diamino-1,4-dideoxy-3-O-(4-deoxy-4-((1-oxobutyl)amino)-alpha-D-glucopyranosyl)- involves several steps, typically starting with the derivatization of D-glucitolThe reaction conditions often require specific catalysts and reagents to achieve the desired product with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
D-Glucitol, 1,4-diamino-1,4-dideoxy-3-O-(4-deoxy-4-((1-oxobutyl)amino)-alpha-D-glucopyranosyl)-: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amino derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
D-Glucitol, 1,4-diamino-1,4-dideoxy-3-O-(4-deoxy-4-((1-oxobutyl)amino)-alpha-D-glucopyranosyl)-: has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of D-Glucitol, 1,4-diamino-1,4-dideoxy-3-O-(4-deoxy-4-((1-oxobutyl)amino)-alpha-D-glucopyranosyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
D-Glucitol, 1,4-diamino-1,4-dideoxy-3-O-(4-deoxy-4-((1-oxobutyl)amino)-alpha-D-glucopyranosyl)-: can be compared with other similar compounds, such as:
D-Glucitol, 1,4-diamino-1,4-dideoxy-3-O-(4-deoxy-4-butyrylamino-alpha-D-glucopyranosyl)-: This compound has a similar structure but differs in the substituent groups attached to the glucopyranosyl moiety.
Sorbistin A2: Another similar compound with slight variations in its chemical structure and biological activity.
The uniqueness of D-Glucitol, 1,4-diamino-1,4-dideoxy-3-O-(4-deoxy-4-((1-oxobutyl)amino)-alpha-D-glucopyranosyl)- lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
60534-69-2 |
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Molecular Formula |
C16H33N3O9 |
Molecular Weight |
411.45 g/mol |
IUPAC Name |
N-[6-(1,4-diamino-2,5,6-trihydroxyhexan-3-yl)oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]butanamide |
InChI |
InChI=1S/C16H33N3O9/c1-2-3-10(24)19-12-9(6-21)27-16(14(26)13(12)25)28-15(7(22)4-17)11(18)8(23)5-20/h7-9,11-16,20-23,25-26H,2-6,17-18H2,1H3,(H,19,24) |
InChI Key |
MYZPFWFUSVUBQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1C(OC(C(C1O)O)OC(C(CN)O)C(C(CO)O)N)CO |
Origin of Product |
United States |
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